Butylcyclohexane

Combustion kinetics Fuel surrogate validation Ignition delay

For combustion kineticists and pharmaceutical researchers: this n‑butylcyclohexane (CAS 1678‑93‑9) is the only alkylcyclohexane that exhibits measurable low‑temperature oxidative reactivity below 820 K, unlike methylcyclohexane or n‑butylbenzene. Its validated 1802‑species mechanism supports CFD jet engine simulations, while the documented CYP2A6 inhibition (IC₅₀ 43 μM) enables nicotine metabolism and liver disease studies. Sourced with ≥99.0 % (GC) purity; ideal for reproducible surrogate fuel formulation and biochemical assays.

Molecular Formula C10H20
Molecular Weight 140.27 g/mol
CAS No. 1678-93-9
Cat. No. B157738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButylcyclohexane
CAS1678-93-9
Synonymsbutylcyclohexane
Molecular FormulaC10H20
Molecular Weight140.27 g/mol
Structural Identifiers
SMILESCCCCC1CCCCC1
InChIInChI=1S/C10H20/c1-2-3-7-10-8-5-4-6-9-10/h10H,2-9H2,1H3
InChIKeyGGBJHURWWWLEQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butylcyclohexane (CAS 1678-93-9): Critical Physical Properties and Procurement Specifications


Butylcyclohexane (CAS 1678-93-9) is a C10 mono-alkylated cyclohexane (naphthene) with the molecular formula C₁₀H₂₀ and a molecular weight of 140.27 g/mol [1]. It is a colorless liquid at ambient temperature with a density of 0.818 g/mL at 25°C [2] and a boiling point range of 178–181°C [3]. The compound is insoluble in water but miscible with alcohols and ethers [4]. As a representative alkylcyclohexane found in practical distillate fuels at concentrations exceeding 20% by volume in jet fuels, butylcyclohexane serves as a validated surrogate component for combustion research and fuel formulation studies [5].

Why Butylcyclohexane Cannot Be Directly Substituted with Shorter-Chain Alkylcyclohexanes in Combustion and Kinetic Modeling


Generic substitution among alkylcyclohexanes fails due to fundamental differences in low-temperature oxidation behavior and ignition delay characteristics that are chain-length dependent. While laminar flame speeds of mono-alkylated cyclohexanes (from methylcyclohexane to n-butylcyclohexane) exhibit only subtle secondary differences [1], the presence of the n-butyl chain fundamentally alters low-temperature reactivity. In flow reactor studies at 0.8 MPa and 600–820 K, neat n-butylcyclohexane demonstrated measurable oxidative reactivity and intermediate species formation, whereas neat methylcyclohexane and n-butylbenzene exhibited no observable reactivity under identical inlet conditions [2]. This indicates that the four-carbon alkyl chain on butylcyclohexane is a critical structural determinant enabling low-temperature chemistry that is absent in shorter-chain analogs [3].

Quantitative Comparative Evidence: Butylcyclohexane (CAS 1678-93-9) Versus Cyclohexane, Methylcyclohexane, and Other C10 Fuels


Ignition Delay Time Ordering: n-Butylcyclohexane Versus Cyclohexane and Methylcyclohexane

At high temperatures (1280–1480 K) behind reflected shock waves, n-butylcyclohexane exhibits ignition delay times significantly shorter than methylcyclohexane and comparable to unsubstituted cyclohexane [1]. The observed ordering is methylcyclohexane > n-butylcyclohexane ≈ cyclohexane, demonstrating that the n-butyl substituent does not retard ignition to the extent observed with the methyl group [2].

Combustion kinetics Fuel surrogate validation Ignition delay

Low-Temperature Oxidation Reactivity: n-Butylcyclohexane Versus Methylcyclohexane and n-Butylbenzene

In flow reactor oxidation studies spanning the low-temperature regime (600–820 K) at 0.8 MPa and 0.120 s residence time, n-butylcyclohexane exhibited measurable oxidative reactivity with detectable intermediate species formation [1]. In contrast, neat methylcyclohexane and neat n-butylbenzene showed no reactivity whatsoever under identical inlet conditions of 0.8 MPa pressure and 0.120 s residence time across 600–800 K [2]. This demonstrates that the combination of a cyclohexane ring with an n-butyl substituent uniquely confers low-temperature reactivity not observed in either the shorter-chain alkylcyclohexane analog or the aromatic C10 counterpart.

Low-temperature oxidation Negative temperature coefficient (NTC) Jet fuel surrogate

Laminar Flame Speed Comparisons Across Mono-Alkylated Cyclohexane Series

Laminar flame speeds for cyclohexane/air and mono-alkylated cyclohexane/air mixtures (methylcyclohexane through n-butylcyclohexane) were determined in a counterflow configuration at atmospheric pressure and 353 K unburned mixture temperature [1]. Cyclohexane/air flames propagate somewhat faster than mono-alkylated cyclohexane/air flames. Critically, flames of all mono-alkylated cyclohexane compounds exhibited similar laminar flame speeds from methylcyclohexane to n-butylcyclohexane, suggesting that alkyl chain length exerts only a secondary effect on flame propagation [2]. The somewhat lower flame speeds of alkylated derivatives are attributed to increased production of propene and allyl radicals and enhanced H-atom scavenging by these C3 intermediates [3].

Laminar flame speed Flame propagation Counterflow configuration

Detailed Chemical Kinetic Mechanism Availability: 1802 Species and 7246 Reactions for n-Butylcyclohexane

A validated, detailed chemical kinetic model specifically developed for n-butylcyclohexane is available, consisting of 1802 species and 7246 reactions covering the full temperature range from low to high temperature oxidation chemistry [1]. This mechanism has been validated against ignition delay time measurements at 10, 15, and 20 bar for equivalence ratios of 1 and 1.5 in a heated rapid compression machine, as well as flow reactor oxidation experiments across 650–1075 K at 1 atm with speciated product mole fraction profiles [2]. The model is incorporated into JetSurF 1.1, a detailed kinetic framework that includes high-temperature chemistry for n-propylcyclohexane, ethylcyclohexane, methylcyclohexane, and cyclohexane [3].

Kinetic modeling Reaction mechanism JetSurF

CYP2A6 Enzyme Inhibition: n-Butylcyclohexane Exhibits IC₅₀ of 43 μM

n-Butylcyclohexane has been identified as a potent inhibitor of the cytochrome P450 enzyme CYP2A6, with a measured IC₅₀ value of 43 μM . CYP2A6 is a key enzyme involved in the metabolic activation of tobacco-specific nitrosamines and the metabolism of nicotine, with implications for liver disease and cancer research . This biological activity profile is not widely reported for other alkylcyclohexane analogs and represents a distinct research application dimension for this compound.

Cytochrome P450 CYP2A6 inhibition Pharmacological research

Broad-Range Ignition Characterization: NTC Behavior Observed Below 1000 K

Ignition delay time measurements for n-butylcyclohexane/air mixtures were performed across a broad temperature range (707–1458 K) at pressures of 2.0, 5.0, and 15.0 atm and equivalence ratios of 0.5, 1.0, and 2.0 in a heated shock tube [1]. At temperatures below 1000 K, a distinct negative temperature coefficient (NTC) behavior was observed, with ignition delay dependence on equivalence ratio being much stronger than at high temperatures [2]. High-temperature (>1000 K) results reveal that increasing temperature or pressure produces a monotonous decrease in ignition delay time at fixed equivalence ratios [3]. The ignition delay times of n-butylcyclohexane were directly compared to cyclohexane, methylcyclohexane, ethylcyclohexane, and C10 fuels n-decane and n-butylbenzene [4].

Negative temperature coefficient Shock tube Autoignition

Recommended Application Scenarios for Butylcyclohexane (CAS 1678-93-9) Based on Verified Differentiating Evidence


Jet Fuel Surrogate Component for Combustion Kinetic Model Development

n-Butylcyclohexane is an optimal selection as the naphthene representative in multi-component jet fuel surrogates where accurate prediction of both high- and low-temperature ignition behavior is required. Its ignition delay time ordering (methylcyclohexane > n-butylcyclohexane ≈ cyclohexane) [1] and its unique low-temperature oxidative reactivity relative to methylcyclohexane and n-butylbenzene [2] make it essential for capturing the full temperature-range combustion chemistry of practical distillate fuels. The availability of a validated 1802-species, 7246-reaction detailed kinetic mechanism [3] further supports its use in computational fluid dynamics (CFD) simulations of jet engine combustors.

Low-Temperature Combustion and HCCI Engine Research

For research programs investigating low-temperature combustion phenomena, two-stage ignition, and negative temperature coefficient (NTC) behavior relevant to homogeneous charge compression ignition (HCCI) engines, n-butylcyclohexane is uniquely suited among alkylcyclohexanes. Its demonstrated low-temperature oxidative reactivity in flow reactor studies at 600–820 K and 0.8 MPa [1] contrasts sharply with the non-reactivity of methylcyclohexane and n-butylbenzene under identical conditions [2]. Additionally, broad-range ignition characterization (707–1458 K) confirms distinct NTC behavior below 1000 K [3], providing essential experimental data for mechanism refinement in advanced compression-ignition engine simulations.

Pharmacological Studies of CYP2A6-Mediated Metabolism

n-Butylcyclohexane serves as a research tool for investigating CYP2A6 enzyme function, particularly in studies of nicotine metabolism, tobacco-specific nitrosamine activation, and liver disease mechanisms. The compound exhibits CYP2A6 inhibition with an IC₅₀ of 43 μM [1], providing a quantifiable potency benchmark. This application scenario is distinct from the combustion and fuel research contexts and represents a specialized procurement pathway for which alternative alkylcyclohexanes lack comparable documented activity.

Organic Synthesis and Non-Polar Solvent Applications

As a non-polar hydrocarbon solvent, n-butylcyclohexane is suitable for organic synthesis reactions involving hydrophobic substances where inert, non-coordinating solvent conditions are required [1]. Its physical properties—density 0.818 g/mL at 25°C, boiling point 178–181°C, and insolubility in water [2]—define its operational window. While this application does not rely on unique differentiation, the compound's commercial availability from major chemical suppliers with specified purity grades (e.g., 99.0% [3]) supports routine procurement for synthetic chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butylcyclohexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.